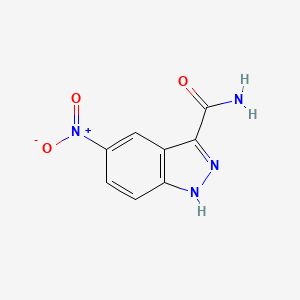

5-nitro-1H-indazole-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c9-8(13)7-5-3-4(12(14)15)1-2-6(5)10-11-7/h1-3H,(H2,9,13)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVKLVGZAHLTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 5 Nitro 1h Indazole 3 Carboxamide and Analogues

Influence of Substituents on the Indazole Core

The indazole core itself offers multiple positions for substitution, with the substituents on the benzene (B151609) ring and the nitrogen atoms of the pyrazole (B372694) ring playing crucial roles in modulating the biological activity of the resulting compounds.

The presence of a nitro group at the 5-position of the indazole ring is a critical determinant of biological activity in many series of compounds. This electron-withdrawing group significantly influences the electronic properties of the entire molecule, which can in turn affect its interaction with biological targets.

Research has consistently shown that the 5-nitro substitution is advantageous for a range of bioactivities. For instance, in the development of agents against parasitic infections, the 5-nitro group is a key feature. nih.gov Studies on various 5-nitroindazole (B105863) derivatives have highlighted their promising profiles as antichagasic compounds, effective against Trypanosoma cruzi. Similarly, the antileishmanial potency of certain indazole derivatives has been linked to the presence of a nitro group on the indazole core. nih.gov In the context of antimicrobial agents, 5-nitro-1H-indazole derivatives have been synthesized as new sulfonamide and carbamate (B1207046) derivatives, with some showing significant antibacterial and antifungal activities. acgpubs.org The antimicrobial efficacy in these compounds was attributed to the presence of the 5-nitroindazole moiety in conjunction with various substituted groups. acgpubs.org

The enhanced activity of these nitro-containing compounds is often attributed to the ability of the nitro group to undergo bioreduction in the target organism, leading to the formation of reactive nitroso and hydroxylamine (B1172632) metabolites. These reactive species can induce oxidative stress and damage cellular macromolecules, resulting in cell death.

Table 1: Influence of the 5-Nitro Group on the Biological Activity of Indazole Derivatives

| Parent Scaffold | Position of Nitro Group | Observed Biological Activity | Reference |

|---|---|---|---|

| Indazole | 5 | Antichagasic, Antileishmanial | nih.gov |

| 1H-indazole | 5 | Antimicrobial (Antibacterial, Antifungal) | acgpubs.org |

| 3-chloro-1H-indazole | 6 | Antileishmanial | nih.gov |

The substitution pattern at the N1 position of the indazole ring is a key area of modification for optimizing the pharmacological properties of 5-nitro-1H-indazole-3-carboxamide analogues. The nature of the substituent at this position can profoundly influence the compound's solubility, metabolic stability, and binding affinity to its target.

Studies on the regioselective N-alkylation of the 1H-indazole scaffold have shown that for indazoles bearing a 3-carboxamide group, there is a high degree of regioselectivity for substitution at the N1 position. nih.gov This synthetic preference allows for the systematic exploration of a wide variety of substituents at this site.

For example, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized, where the N1 position is part of a carboxamide linkage. researchgate.netbohrium.comresearchgate.net In this series, the N-phenyl group on the N1-carboxamide was further substituted to explore its impact on anticancer activity. researchgate.netbohrium.comresearchgate.net Another example includes the cannabimimetic indazole derivatives AB-PINACA and AB-FUBINACA, where the N1 position is substituted with a pentyl and a 4-fluorobenzyl group, respectively, demonstrating that N1-alkylation can lead to potent cannabinoid receptor agonists. researchgate.net

The introduction of different groups at the N1 position allows for the fine-tuning of the molecule's properties. For instance, incorporating basic amine functionalities can improve aqueous solubility, which is often a desirable trait for drug candidates.

Table 2: Examples of N1-Substitutions on the Indazole Core and Their Associated Activities

| Core Structure | N1-Substituent | Resulting Compound Class/Name | Observed Biological Activity | Reference |

|---|---|---|---|---|

| 5-nitro-3-(phenylamino)-1H-indazole | N-phenyl-carboxamide | 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | Anticancer, Antimicrobial, Antioxidant | researchgate.netbohrium.comresearchgate.net |

| 1H-indazole-3-carboxamide | Pentyl | AB-PINACA | Cannabimimetic | researchgate.net |

| 1H-indazole-3-carboxamide | 4-Fluorobenzyl | AB-FUBINACA | Cannabimimetic | researchgate.net |

Modifications at the Carboxamide Moiety (C3-Position)

The carboxamide group at the C3-position serves as a versatile handle for introducing a wide range of chemical diversity into the this compound scaffold. Modifications at this position are crucial for modulating the compound's interaction with its biological target and for optimizing its pharmacokinetic profile.

The regiochemistry of the amide linker at the C3-position is a fundamental aspect of the this compound scaffold. Synthetic routes are designed to ensure the formation of the amide bond at this specific position, as it is integral to the observed biological activity. The synthesis of 1H-indazole-3-carboxamides typically involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine, which unequivocally establishes the C3-amide linkage. researchgate.netderpharmachemica.com

The relative orientation of the carboxamide group and the substituents on the indazole core creates a specific three-dimensional shape that is recognized by the binding site of the target protein. Any deviation from this regiochemistry would likely result in a significant loss of activity. Studies on the regioselective N-alkylation of indazoles have further highlighted the importance of the C3-substituent in directing the substitution pattern on the pyrazole ring, with 3-carboxamide groups favoring N1-alkylation. nih.gov

The nature of the amine derivative attached to the C3-carboxamide function, whether aromatic or aliphatic, has a profound impact on the biological activity of the resulting compound. This modification allows for the exploration of different chemical spaces and the introduction of various functional groups that can engage in specific interactions with the target protein.

In a study focused on creating new 1H-indazole-3-carboxamides, both substituted aryl and aliphatic amines were coupled to the 1H-indazole-3-carboxylic acid core to generate a library of compounds for biological evaluation. researchgate.netderpharmachemica.com This approach allows for a direct comparison of the effects of aromatic versus aliphatic substituents.

For instance, in the development of anticancer agents, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized by reacting a precursor with various aniline (B41778) (aromatic amine) derivatives. researchgate.netbohrium.comresearchgate.net The results revealed that specific substitutions on the aniline ring led to compounds with exceptional anticancer efficacy, such as the 3-methoxyphenylamino derivative. researchgate.netbohrium.comresearchgate.net Conversely, other studies have shown that aliphatic amine derivatives can also confer potent activity. For example, the attachment of a piperidine-containing aliphatic chain to the C3-carboxamide has been explored in the development of GSK-3β inhibitors. researchgate.net

The choice between an aromatic and an aliphatic amine derivative can influence several properties of the molecule, including its rigidity, lipophilicity, and hydrogen bonding capacity, all of which are critical for its biological function.

Table 3: Comparison of Aromatic and Aliphatic Amine Derivatives at the C3-Carboxamide Position

| Core Scaffold | Amine Derivative Type | Example of Amine Used | Resulting Compound/Class | Targeted Biological Activity | Reference |

|---|---|---|---|---|---|

| 5-nitro-1H-indazole-1-carboxamide | Aromatic | Aniline derivatives | 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | Anticancer | researchgate.netbohrium.comresearchgate.net |

| 1H-indazole-3-carboxamide | Aliphatic | N-(1-alkylpiperidin-4-yl)methylamine | N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides | GSK-3β inhibition | researchgate.net |

| 1H-indazole-3-carboxylic acid | Aromatic/Aliphatic | Various aryl and aliphatic amines | 1H-Indazole-3-carboxamides | Antimicrobial | researchgate.netderpharmachemica.com |

Comprehensive SAR in Specific Biological Contexts

The systematic exploration of the SAR of this compound analogues has led to the identification of potent molecules in various therapeutic areas, most notably in oncology and infectious diseases.

In the realm of anticancer research, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were evaluated for their anticancer activity. researchgate.netbohrium.comresearchgate.net Within this series, the compound 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide (5j) demonstrated exceptional efficacy, highlighting the importance of the methoxy-substituted phenylamino (B1219803) group at the C3 position and the N-phenylcarboxamide at the N1 position for anticancer activity. researchgate.netbohrium.comresearchgate.net

In the context of antiprotozoal agents, while specific SAR data for 5-nitro-1H-indazole-3-carboxamides is limited, the broader class of 5-nitroindazoles has shown significant promise. Studies on 3-chloro-6-nitro-1H-indazole derivatives revealed that their antileishmanial activity is dependent on the Leishmania species, with several derivatives showing strong to moderate activity against L. infantum. nih.gov This suggests that the nitro-indazole core is a viable starting point for the development of new antiprotozoal drugs.

The antimicrobial potential of indazole derivatives has also been explored. A series of sulfonamide and carbamate derivatives of 5-nitro-1H-indazole were synthesized and screened for their antibacterial and antifungal activities. acgpubs.org The results indicated that specific substitutions led to compounds with high activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. acgpubs.org

These examples underscore the utility of SAR studies in guiding the design and optimization of this compound analogues for specific biological applications. The interplay between the substituents on the indazole core and the modifications at the C3-carboxamide moiety is critical in determining the potency and selectivity of these compounds.

Kinase Inhibition Potency and Selectivity

The indazole nucleus is a prominent feature in the design of protein kinase inhibitors, largely due to the ability of its adjacent nitrogen atoms to form strong hydrogen bonds within the hydrophobic pockets of ATP-binding sites. nih.govresearchgate.net Modifications to the this compound scaffold have been extensively studied to enhance potency and selectivity against various kinases.

For instance, in the pursuit of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, SAR studies revealed the importance of substituents at the 5-position of the indazole ring. Methoxy substitution at this position, as seen in compounds 49 (IC₅₀ = 1.7 μM) and 50 (IC₅₀ = 0.35 μM), led to higher potency compared to a methyl group, highlighting the role of this group in achieving high potency. nih.gov Further optimization by introducing different groups around the 1H-indazole-3-carboxamide scaffold has been a strategy to improve GSK selectivity. nih.gov

In the context of p21-activated kinase 1 (PAK1) inhibitors, a fragment-based screening approach identified 1H-indazole-3-carboxamide derivatives as promising leads. The representative compound 30l demonstrated excellent enzyme inhibition with a PAK1 IC₅₀ of 9.8 nM and high selectivity against a panel of 29 other kinases. nih.gov This highlights the potential of the indazole-3-carboxamide scaffold for developing selective kinase inhibitors.

Furthermore, SAR studies on N-substituted prolinamido indazole derivatives as Rho-kinase inhibitors indicated that derivatives with a β-proline moiety resulted in more potent compounds compared to those with an α-proline moiety. nih.gov The S-isomer (67a , IC₅₀ = 0.42 μM) was found to be more active than the R-isomer (67b , IC₅₀ = 7.32 μM), demonstrating stereospecificity in kinase inhibition. nih.gov

Table 1: Kinase Inhibition Data for Selected Indazole Analogues

| Compound | Target Kinase | IC₅₀ (nM) | Key Structural Features |

|---|---|---|---|

| 50 | GSK-3 | 350 | Methoxy group at position 5 of the indazole ring. nih.gov |

| 30l | PAK1 | 9.8 | 1H-indazole-3-carboxamide scaffold. nih.gov |

| 67a | Rho-kinase | 420 | S-isomer with a β-proline moiety. nih.gov |

| 67b | Rho-kinase | 7320 | R-isomer with a β-proline moiety. nih.gov |

| 49 | GSK-3 | 1700 | Methoxy group at position 5 of the indazole ring. nih.gov |

Modulation of Calcium-Release Activated Calcium (CRAC) Channel Activity

The influx of calcium through Calcium-Release Activated Calcium (CRAC) channels is a critical process in cellular signaling. nih.govnih.gov Indazole-3-carboxamides have emerged as potent blockers of these channels. nih.govnih.gov SAR studies have been crucial in elucidating the structural requirements for this activity.

A key finding is the critical importance of the amide linker's regiochemistry. nih.govbidmc.org The indazole-3-carboxamide regioisomer is essential for inhibiting calcium influx. For example, indazole-3-carboxamide 12d actively inhibits calcium influx with a sub-micromolar IC₅₀, whereas its reverse amide isomer, 9c , is inactive even at a concentration of 100 μM. nih.govbidmc.org This specific requirement for the 3-carboxamide regiochemistry is a distinctive feature among known CRAC channel blockers. nih.gov

The lipophilicity of the compounds also plays a role in their activity. Compound 12d , with a cLogP of 4.76, was selected as a representative CRAC channel blocker due to its high potency in blocking calcium influx (IC₅₀: 0.67 µM) and moderate lipophilicity. nih.gov These compounds have been shown to dose-dependently inhibit the production of pro-inflammatory mediators like TNFα in activated mast cells. nih.gov

Table 2: CRAC Channel Inhibition by Indazole-3-Carboxamide Analogues

| Compound | Calcium Influx Inhibition IC₅₀ (µM) | Key Structural Features |

|---|---|---|

| 12d | 0.67 | Indazole-3-carboxamide regioisomer, moderate lipophilicity. nih.govnih.gov |

| 9c | >100 | Reverse amide isomer of indazole-3-carboxamide. nih.govbidmc.org |

Antimicrobial Efficacy Modulation

Derivatives of the indazole scaffold have demonstrated a broad spectrum of antimicrobial activities. researchgate.netresearchgate.net SAR studies on this compound analogues have provided insights into the structural features that govern their efficacy against various pathogens.

In a study of novel 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, compound 5b showed exceptional antibacterial efficacy. rawdatalibrary.netresearchgate.net Another study on 3-chloro-6-nitro-1H-indazole derivatives revealed that their inhibitory potency against Leishmania species is species-dependent. For L. infantum, several derivatives exhibited strong to moderate activity. nih.gov

The nature and position of substituents on the indazole ring and its appended functionalities significantly influence antimicrobial potency. For instance, in a series of benzo[d]thiazole-hydrazones, it was found that electron-donating groups (such as -OH and -OCH₃) on the phenyl ring generally increased antibacterial activity, while electron-withdrawing groups (like -Cl, -NO₂, and -F) tended to enhance antifungal activity. nih.gov This suggests that electronic properties play a crucial role in modulating the antimicrobial spectrum of these compounds.

Table 3: Antimicrobial Activity of Selected Indazole Analogues

| Compound | Target Organism | Activity | Key Structural Features |

|---|---|---|---|

| 5b | Bacteria | Exceptional efficacy | 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative. rawdatalibrary.netresearchgate.net |

| 5k | Fungi | Noteworthy potential | 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative. rawdatalibrary.netresearchgate.net |

| 5p | Fungi | Noteworthy potential | 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative. rawdatalibrary.netresearchgate.net |

| 5q | Fungi | Noteworthy potential | 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative. rawdatalibrary.netresearchgate.net |

Antioxidant Capacity Enhancements

Indazole derivatives have also been investigated for their antioxidant properties. nih.govresearchgate.net The introduction of a nitro group at the 6-position of the indazole ring has been shown to enhance antioxidant activity. In one study, 6-nitroindazole (B21905) demonstrated a higher degree of inhibition of DPPH radical generation (72.60% at 200μg/ml) compared to 5-aminoindazole (B92378) (51.21%) and the parent indazole (57.21%). nih.gov

A series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were evaluated for their antioxidant potential using DPPH and ABTS assays. rawdatalibrary.net Compound 5k emerged as the most potent antioxidant in this series, with IC₅₀ values of 0.105 μmol/mL and 0.124 μmol/mL in the DPPH and ABTS assays, respectively. rawdatalibrary.net This indicates that specific substitutions on the 1H-indazole-1-carboxamide scaffold can significantly enhance antioxidant capacity.

Table 4: Antioxidant Activity of Indazole Derivatives

| Compound | Assay | IC₅₀ (μmol/mL) | Key Structural Features |

|---|---|---|---|

| 5k | DPPH | 0.105 | 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative. rawdatalibrary.net |

| 5k | ABTS | 0.124 | 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative. rawdatalibrary.net |

Preclinical Biological Evaluation and Molecular Mechanisms of Action

Anticancer Activities and Proposed Mechanisms

Derivatives of 5-nitro-1H-indazole-3-carboxamide have demonstrated a range of anticancer activities, which are believed to be mediated through several molecular mechanisms. These include the inhibition of key protein kinases involved in cancer cell signaling, modulation of ion channels, and direct effects on cancer cell proliferation and survival.

Inhibition of Protein Kinases

The indazole core is a well-established pharmacophore for the development of protein kinase inhibitors. chemicalbook.com A number of commercially available anticancer drugs, such as axitinib, linifanib, and pazopanib (B1684535), feature an indazole scaffold. researchgate.net Derivatives of this compound have been investigated for their ability to inhibit both tyrosine kinases and serine/threonine kinases, which are crucial regulators of cancer cell growth, survival, and proliferation.

| Compound | Target Kinase | IC50 (nM) |

| 7r | FGFR1 | 2.9 |

| 7n | FGFR1 | 15.0 |

Data sourced from a study on 1H-indazol-3-amine derivatives as FGFR1 inhibitors. bldpharm.com

The development of potent and selective inhibitors of these tyrosine kinases is an active area of research, and the this compound scaffold represents a promising starting point for the design of new therapeutic agents.

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that has been implicated in the pathophysiology of various diseases, including cancer. researchgate.netnih.gov A series of novel GSK-3β inhibitors based on the N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide scaffold have been developed. researchgate.net These compounds were found to be potent ATP-competitive inhibitors of GSK-3β with good cell activity. researchgate.net While this study did not specifically report on a 5-nitro derivative, it highlights the potential of the indazole-3-carboxamide core to target this important kinase. A patent application has also been filed for 1H-indazole-3-carboxamide compounds as GSK-3β inhibitors for the treatment of cancerous disorders, among other conditions. wipo.int

Another class of serine/threonine kinases with relevance to cancer is the Pim kinase family. While direct inhibition of Pim kinases by this compound has not been reported, the structural similarities to other kinase inhibitors suggest this as a potential area for future investigation.

Modulation of Ion Channels (e.g., CRAC Channels)

Recent studies have identified indazole-3-carboxamides as potent blockers of Calcium-Release Activated Calcium (CRAC) channels. nih.gov These channels are crucial for calcium signaling in various cell types, including immune cells and cancer cells, and their modulation can impact processes such as cell proliferation and inflammation. A structure-activity relationship study of indazole-3-carboxamides revealed that specific structural features are critical for their inhibitory activity on CRAC channels. nih.gov For example, the indazole-3-carboxamide derivative 12d was found to actively inhibit calcium influx with a sub-micromolar IC50. nih.gov This finding opens up a new avenue for the potential anticancer mechanism of this class of compounds, as aberrant calcium signaling is increasingly recognized as a hallmark of cancer.

| Compound | Activity | IC50 (µM) |

| 12d | Calcium Influx Inhibition | <1 |

Data sourced from a study on indazole-3-carboxamides as CRAC channel blockers. nih.gov

Effects on Cell Proliferation in Cancer Cell Lines (In Vitro Studies)

The antiproliferative activity of derivatives of this compound has been evaluated in various cancer cell lines. A study on a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives reported that one compound, 5j (3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide), exhibited "exceptional efficacy" in anticancer activity evaluations. researchgate.net

Another study on 1H-indazole-3-amine derivatives demonstrated significant inhibitory effects against a panel of human cancer cell lines. digitellinc.com For example, compound 6o showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. digitellinc.com

| Compound | Cell Line | IC50 (µM) |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| 5k | Hep-G2 (Hepatoma) | 3.32 |

Data sourced from a study on the antitumor activity of 1H-indazole-3-amine derivatives. digitellinc.com

These in vitro studies provide strong evidence for the anticancer potential of the indazole-3-carboxamide scaffold and suggest that the 5-nitro substitution could be a key feature for enhancing this activity.

In Vivo Preclinical Efficacy in Animal Models of Cancer

While specific in vivo preclinical efficacy data for this compound in cancer models is not yet available in the public domain, studies on related indazole-3-carboxamide derivatives have shown promise. For instance, a potent and selective PAK1 inhibitor based on the 1H-indazole-3-carboxamide scaffold significantly suppressed the migration and invasion of MDA-MB-231 breast cancer cells. ambeed.com Another study on GSK-3 inhibitors with an N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide scaffold demonstrated in vivo activity in a mouse model of mania, indicating that this class of compounds can have systemic effects. nih.gov These findings, although not in a cancer context, support the potential for developing orally bioavailable and effective in vivo anticancer agents based on the this compound core. Further in vivo studies using xenograft models are warranted to fully evaluate the therapeutic potential of this specific compound. researchgate.netnih.gov

Antimicrobial Activities and Mechanisms

Indazole derivatives have emerged as a novel class of inhibitors targeting the bacterial DNA gyrase B subunit (GyrB), a clinically validated target for antibacterial drugs. This mechanism offers a promising avenue to combat the growing threat of antimicrobial resistance, as it differs from that of widely used fluoroquinolones which target the GyrA subunit. Guided by structure-based drug design, indazole derivatives have demonstrated excellent enzymatic and antibacterial activity, particularly against clinically important Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant MRSA.

| Compound Class | Target | Spectrum of Activity |

| Indazole Derivatives | DNA Gyrase B (GyrB) | Gram-positive pathogens, including MRSA, Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faecalis. |

This table summarizes the antibacterial properties of the indazole class of GyrB inhibitors.

Antifungal Efficacy against Pathogenic Fungi

The indazole scaffold is a key component in the development of new antifungal agents. nih.gov Studies have shown that a series of 3-phenyl-1H-indazole derivatives, which share the core indazole structure, possess broad anticandidal activity. nih.gov In particular, an indazole derivative featuring an N,N-diethylcarboxamide substituent proved to be the most active against Candida albicans and both miconazole-susceptible and resistant Candida glabrata species. nih.gov This highlights the potential of the 3-carboxamide indazole structure in overcoming antifungal resistance. While the carboxamide moiety is a frequent feature in fungicides targeting enzymes like succinate (B1194679) dehydrogenase, the activity of these indazole derivatives points to a promising chemotype for developing new treatments for candidiasis. nih.gov

Antiprotozoal Activities (e.g., Leishmania, Giardia, Entamoeba, Trichomonas)

Derivatives of 5-nitroindazole (B105863) have demonstrated significant potential as antiprotozoal agents. These compounds have shown promising in vitro activity against a range of protozoan parasites.

Leishmania : Derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles exhibited potent and selective inhibitory activity against intracellular amastigotes of Leishmania amazonensis, L. infantum, and L. mexicana, with IC₅₀ values in the low micromolar range. mdpi.com Novel 3-chloro-6-nitro-1H-indazole derivatives have also shown potent activity against L. infantum. nih.gov

Trichomonas : Several 5-nitroindazole derivatives have shown remarkable activity against Trichomonas vaginalis, a common sexually transmitted parasite. researchgate.net

Acanthamoeba : In studies on Acanthamoeba castellanii, a causative agent of infectious keratitis, certain neutral and lipophilic 5-nitroindazole derivatives were found to be highly effective against both the active (trophozoite) and dormant (cyst) forms of the parasite, in some cases exceeding the efficacy of the standard drug chlorhexidine. ugr.es

It is also noteworthy that structurally related nitroimidazole carboxamides are highly effective against other protozoa. These compounds show potent activity against Giardia lamblia (including metronidazole-resistant strains), Entamoeba histolytica, and Trichomonas vaginalis. This underscores the general effectiveness of the nitroaromatic scaffold in antiprotozoal drug design.

| Compound Class | Protozoan Target | Observed Activity | Reference |

| 3-alkoxy-1-benzyl-5-nitroindazoles | Leishmania spp. | Potent inhibition of intracellular amastigotes (IC₅₀ = 0.43–5.6 µM) | mdpi.com |

| 3-chloro-6-nitro-1H-indazoles | Leishmania infantum | Strong to moderate inhibitory activity | nih.gov |

| 5-nitroindazole derivatives | Trichomonas vaginalis | Remarkable trichomonacidal activity | researchgate.net |

| 5-nitroindazole derivatives | Acanthamoeba castellanii | High efficacy against trophozoites and cysts (IC₅₀ < 5 µM) | ugr.es |

This table presents the antiprotozoal activity of various 5-nitroindazole derivatives.

In Vivo Preclinical Efficacy in Animal Models of Infection (e.g., Mycobacterium tuberculosis KasA)

A significant breakthrough in the application of the 5-nitroindazole scaffold has been in the development of new treatments for tuberculosis. The synthesis of antitubercular agents often starts with 3-substituted 5-nitro-1H-indazoles. Through a structure-based optimization approach, these precursors have led to the development of potent inhibitors of the Mycobacterium tuberculosis β-ketoacyl-ACP synthase, KasA. KasA is an essential enzyme in the mycolic acid biosynthesis pathway (FAS-II), which is critical for the bacterial cell wall and is absent in eukaryotes, making it an ideal drug target.

A preclinical candidate, JSF-3285, emerged from this research. This indazole derivative demonstrated a significant improvement in pharmacokinetic properties and potent activity in mouse models of both acute and chronic M. tuberculosis infection. In the chronic infection model, JSF-3285 was efficacious in reducing bacterial loads in the lungs at doses as low as 5 mg/kg administered orally once daily. This demonstrates the powerful in vivo potential of this compound class for developing next-generation tuberculosis therapies.

Anti-inflammatory Properties and Molecular Basis

The indazole scaffold is associated with a broad range of biological activities, including anti-inflammatory properties. nih.gov This action is often linked to the inhibition of key enzymes in the inflammatory pathway.

Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme is a cornerstone of modern anti-inflammatory therapy, as it reduces inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.govsemanticscholar.orgjpp.krakow.pl The design of selective COX-2 inhibitors often involves specific heterocyclic scaffolds.

While direct studies on this compound as a COX-2 inhibitor are limited in the available literature, related structures provide a strong rationale for this potential activity. For instance, various pyrazole (B372694) derivatives, which are structural isomers of indazoles, have been shown to be selective COX-2 inhibitors. nih.gov Furthermore, the carboxamide moiety is a key feature of some oxicam NSAIDs that interact with COX enzymes. nih.gov Research on other heterocyclic systems has shown that the inclusion of a nitro group can increase COX-2 selectivity. mdpi.com For example, a compound named 4-((5-nitro-1,3-dioxoisoindolin-2-yl)methyl)benzenesulfonamide was identified as a potent and highly selective COX-2 inhibitor. nih.gov This collective evidence suggests that the specific combination of the indazole ring, a 5-nitro substituent, and a 3-carboxamide group represents a promising pharmacophore for the development of novel anti-inflammatory agents targeting COX-2.

Antioxidant Activities

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The antioxidant activity of a compound is often evaluated through its ability to scavenge these reactive oxygen species (ROS).

While direct studies on the antioxidant properties of this compound are limited, research has been conducted on closely related derivatives, specifically a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives. rawdatalibrary.netresearchgate.netresearchgate.net These studies provide insight into the potential antioxidant capacity of the core nitroindazole structure.

In vitro radical scavenging assays are common methods used to determine the antioxidant potential of chemical compounds. nih.govresearchgate.net These assays measure the ability of a substance to neutralize stable free radicals.

A study on a series of novel 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives (compounds 5a-5v) assessed their antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. rawdatalibrary.netresearchgate.net The results, expressed as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals), indicated significant antioxidant activity for some of these derivatives. rawdatalibrary.netresearchgate.net

The IC50 values for the DPPH assay ranged from 0.105 to 0.513 µmol/mL, and for the ABTS assay, the range was 0.124 to 0.538 µmol/mL. rawdatalibrary.netresearchgate.net Notably, compound 5k within this series demonstrated the most significant antioxidant activity. rawdatalibrary.net These findings suggest that the 5-nitro-1H-indazole scaffold could be a promising backbone for the development of new antioxidant agents. rawdatalibrary.netresearchgate.net

Table 1: In Vitro Radical Scavenging Activity of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide Derivatives

| Assay | IC50 Range (µmol/mL) | Most Active Compound | Reference |

|---|---|---|---|

| DPPH | 0.105 - 0.513 | 5k | rawdatalibrary.netresearchgate.net |

| ABTS | 0.124 - 0.538 | Not Specified | rawdatalibrary.netresearchgate.net |

Computational and in Silico Approaches in the Discovery of 5 Nitro 1h Indazole 3 Carboxamide Analogues

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding the structural basis of a ligand's activity.

Molecular docking studies on analogues of 5-nitro-1H-indazole-3-carboxamide have provided significant insights into their binding modes with various protein targets. Comprehensive analyses have revealed that the interactions are often complex, involving a combination of hydrophobic contacts, electrostatic forces, and hydrogen bonds. researchgate.net For instance, studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have confirmed their ability to form robust interactions within the binding sites of target proteins. researchgate.netbohrium.com

Similarly, docking simulations of 3-chloro-6-nitro-1H-indazole derivatives against Leishmania trypanothione (B104310) reductase (TryR) demonstrated highly stable binding, characterized by a network of both hydrophobic and hydrophilic interactions. nih.govtandfonline.com Other research has successfully used docking to understand how 5-nitroindazolin-3-one derivatives interact with key residues in the binding site of nitroreductase (NTR). mdpi.com Computational docking has also been effectively used to rationalize the high potency of indazole-5-carboxamides as inhibitors of monoamine oxidase B (MAO-B) by elucidating their interactions with the enzyme's binding site. nih.gov

These predictive models are vital for structure-activity relationship (SAR) analysis, explaining how different substituents on the indazole ring influence binding and biological activity.

Table 1: Summary of Molecular Docking Studies on Nitro-Indazole Analogues

| Compound Series | Target Enzyme(s) | Key Findings |

|---|---|---|

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide | Anticancer Target Proteins | Revealed complex interactions involving hydrophobic contacts, electrostatic forces, and hydrogen bonds. researchgate.net |

| 3-Chloro-6-nitro-1H-indazole | Leishmania trypanothione reductase (TryR) | Predicted highly stable binding through a network of hydrophobic and hydrophilic interactions. nih.govtandfonline.com |

| 5-Nitroindazolin-3-one | Nitroreductase (NTR) from Trypanosoma cruzi | Showed interactions with critical residues and flavin mononucleotide reduced (FMNH2) in the binding site. mdpi.com |

| Indazole-5-carboxamide | Monoamine Oxidase B (MAO-B) | Provided a rationale for high inhibitory potency by detailing interactions within the enzyme binding site. nih.gov |

Beyond predicting the binding pose, computational methods can estimate the binding affinity between a ligand and its target. A common and effective method for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. This technique calculates the binding free energy of the ligand-protein complex.

In studies of 3-chloro-6-nitro-1H-indazole derivatives, MM/GBSA calculations were employed to assess the stability of the complex formed with the TryR enzyme. nih.gov The results illustrated a high stability for the complex, which was in good agreement with experimental data and further validated the docking predictions. nih.gov Such predictions are invaluable in the early stages of drug discovery for prioritizing compounds with the most promising therapeutic potential before undertaking extensive experimental synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Both 2D and 3D-QSAR models have been developed to understand and predict the activity of indazole derivatives. These models are built using a "training set" of compounds with known activities and are then validated to ensure their predictive power.

A study focusing on indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors successfully generated robust 2D and 3D-QSAR models. researchgate.net

2D-QSAR: The best 2D-QSAR model was created using the Multiple Linear Regression (MLR) method. It demonstrated a high correlation coefficient (r²) of 0.9512, indicating a strong fit to the data. Its predictive ability was confirmed through internal cross-validation (q² = 0.8998) and external validation (pred_r² = 0.8661). researchgate.net

3D-QSAR: A 3D-QSAR model was developed using the Step-Wise k-Nearest Neighbor (SWF kNN) approach, which also showed excellent predictive power with a high internal cross-validation coefficient (q²) of 0.9132. researchgate.net

Other studies on different indazole derivatives as HIF-1α inhibitors have utilized Field and Gaussian-based 3D-QSAR approaches, which were validated through various statistical measures generated by the partial least square (PLS) method. nih.gov The resulting steric and electrostatic contour maps from these 3D-QSAR models provide a structural framework for designing new inhibitors. nih.gov

Table 2: Statistical Validation of QSAR Models for Indazole Derivatives

| Model Type | Method | Target | r² | q² | pred_r² | Reference |

|---|---|---|---|---|---|---|

| 2D-QSAR | MLR | TTK | 0.9512 | 0.8998 | 0.8661 | researchgate.net |

| 3D-QSAR | SWF kNN | TTK | - | 0.9132 | - | researchgate.net |

| 3D-QSAR | CoMSIA | Osteosarcoma Targets | 0.997 | 0.532 | - | nih.gov |

Once validated, QSAR models serve as powerful predictive tools. They can be used to estimate the biological activities (often expressed as pIC50, the negative log of the half-maximal inhibitory concentration) of newly designed compounds before they are synthesized. This allows researchers to prioritize the most promising candidates, thereby saving time and resources.

The 2D-QSAR model for TTK inhibitors showed good agreement between observed and predicted pIC50 values, indicating its accuracy for prediction. researchgate.net Similarly, 3D-QSAR models help in understanding the variability in compound activity and provide a structural framework for designing new, more potent inhibitors by highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov These models identify essential structural features that can be exploited for the development of prospective medicines. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and behavior in a simulated biological environment.

MD simulations have been systematically used to evaluate the stability of complexes formed between this compound analogues and their protein targets. researchgate.netresearchgate.net Studies on a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives demonstrated a consistent and robust binding of the most potent compounds within the binding sites of their target proteins. researchgate.netbohrium.com

For 3-chloro-6-nitro-indazole derivatives complexed with the TryR enzyme, MD simulations showed that the complex remained in good equilibrium, with only a small structural deviation of approximately 1–3 Å. nih.gov This high level of stability, observed over the course of the simulation, corroborates the findings from molecular docking and binding affinity calculations. nih.gov Likewise, MD simulations of indazole derivatives targeting HIF-1α confirmed that the most potent compound was quite stable in the active site. nih.gov These simulations provide strong evidence that the interactions predicted by docking are maintained over time, confirming the viability of the compound as a promising lead for further development.

Ligand-Protein Complex Stability and Conformational Dynamics

The efficacy of a drug is fundamentally linked to its ability to bind to a biological target, such as a protein or nucleic acid, and maintain a stable complex. Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules, providing insights into the stability and conformational changes of a ligand-receptor complex over time.

In the investigation of potential anticancer agents, guanine-rich DNA sequences that form G-quadruplex structures have emerged as significant targets. The stabilization of these structures by small molecules can inhibit the activity of the telomerase enzyme, which is crucial for the survival of cancer cells. Research from King's College London involved the in silico design of a series of compounds, including this compound, aimed at targeting these G-quadruplex DNA structures. kcl.ac.uk

The study utilized molecular modeling and MD simulations to assess the binding and stabilizing effects of these compounds. kcl.ac.uk However, the findings indicated that this compound, along with other similar compounds in the designed library, did not effectively stabilize the G-quadruplexes derived from human telomeric DNA (F21T), as well as c-Kit and Bcl-2 promoter sequences. kcl.ac.uk The MD simulations revealed that the shape of the this compound molecule required further modification to achieve a more favorable and stable interaction with the G-quadruplex structure. kcl.ac.uk This highlights the critical role of conformational dynamics in determining the stability of a ligand-target complex.

Table 1: Summary of Molecular Dynamics Simulation Findings for this compound

| Parameter | Finding | Implication |

|---|---|---|

| Target | G-quadruplex DNA (F21T, c-Kit, Bcl-2) | The compound was evaluated for its potential as an anticancer agent by targeting these specific DNA structures. |

| Ligand-Target Stability | Failed to stabilize the G-quadruplex structures. | The compound in its current form is unlikely to be an effective G-quadruplex stabilizer. |

| Conformational Dynamics | Molecular shape requires modification for better interaction. | The simulations provided crucial insights for future rational drug design to improve binding affinity. |

In Silico Pharmacokinetic and ADMET Prediction (Preclinical Focus)

Beyond the interaction with the intended target, the therapeutic potential of a compound is heavily dependent on its pharmacokinetic properties, which are often summarized by the acronym ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico ADMET prediction has become an indispensable part of the preclinical drug discovery phase, allowing for the early identification of compounds that are likely to fail in later stages due to poor pharmacokinetic profiles or toxicity.

While specific in silico ADMET data for this compound is not extensively available in the public domain, the general approach for its analogues involves the use of various computational models. These models predict a range of physicochemical and pharmacokinetic parameters that are crucial for a drug's success.

Absorption: This pertains to how well the compound is absorbed into the bloodstream, typically after oral administration. Key parameters include water solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: This describes how the compound spreads throughout the body's fluids and tissues. Important predicted properties include plasma protein binding, blood-brain barrier penetration, and the volume of distribution (VDss).

Metabolism: This refers to the chemical modification of the compound by the body, primarily by cytochrome P450 (CYP) enzymes. In silico models can predict which CYP isoforms are likely to metabolize the compound and whether the compound might inhibit these enzymes, leading to potential drug-drug interactions.

Excretion: This is the process by which the compound and its metabolites are removed from the body. Computational models can estimate the likely routes of excretion, such as through the kidneys or liver.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (e.g., AMES test), cardiotoxicity (e.g., hERG inhibition), hepatotoxicity, and others.

Table 2: Illustrative In Silico ADMET Parameters for Preclinical Drug Discovery

| ADMET Category | Parameter | Desired Outcome for a Drug Candidate |

|---|---|---|

| Absorption | Human Intestinal Absorption | High |

| Caco-2 Permeability | High | |

| Water Solubility | Good | |

| Distribution | Plasma Protein Binding | Moderate to High (can vary) |

| Blood-Brain Barrier (BBB) Penetration | Low (for non-CNS drugs) or High (for CNS drugs) | |

| Volume of Distribution (VDss) | Balanced | |

| Metabolism | CYP450 2D6 Inhibition | No |

| CYP450 3A4 Inhibition | No | |

| Excretion | Total Clearance | Moderate |

| Toxicity | AMES Mutagenicity | Negative |

| hERG Inhibition | Negative | |

| Hepatotoxicity | Low risk |

The application of these in silico tools to analogues of this compound allows researchers to prioritize compounds with more favorable predicted ADMET profiles for synthesis and further testing, thereby optimizing the drug discovery pipeline.

Future Research Directions and Therapeutic Potential

Exploration of Novel Substitution Patterns and Chemical Space

The exploration of new substitution patterns on the 5-nitro-1H-indazole-3-carboxamide core is a critical avenue for discovering compounds with enhanced potency and selectivity. The inherent structure of indazole, with its fused benzene (B151609) and pyrazole (B372694) rings, presents multiple sites for chemical modification. nih.gov

Recent research has demonstrated the potential of modifying this scaffold. For instance, a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives were synthesized by reacting 3-chloro-5-nitro-N-phenyl-1H-indazole-1-carboxamide with various aniline (B41778) derivatives. bohrium.comresearchgate.net This work highlights the feasibility of introducing diverse functionalities to the core structure. The concept of exploring "chemical space" is central to this endeavor, aiming to generate a wide array of structurally diverse molecules for biological screening. nih.gov By systematically altering substituents at different positions of the indazole ring and the carboxamide group, researchers can investigate the impact of these changes on biological activity. This approach, often guided by computational modeling, allows for a more rational and efficient exploration of the vast number of potential analogues. nih.gov

Development of Highly Selective and Potent Analogues

A primary goal in drug discovery is the development of compounds that are both highly potent and selective for their intended biological target, thereby minimizing off-target effects. For this compound derivatives, achieving high selectivity is crucial.

Structure-activity relationship (SAR) studies are instrumental in this process. By synthesizing and testing a series of related compounds, researchers can identify which chemical modifications lead to increased potency and selectivity. For example, in the development of PAK1 inhibitors based on a 1H-indazole-3-carboxamide scaffold, SAR analysis revealed that specific hydrophobic and hydrophilic substitutions were critical for achieving high inhibitory activity and selectivity. nih.gov Similarly, the development of indomethacin (B1671933) analogues as selective inhibitors of AKR1C3 demonstrated that modifications to the indole (B1671886) ring could significantly enhance selectivity over related enzymes. nih.gov This principle can be applied to the this compound scaffold to develop analogues with a refined biological profile.

Advanced Mechanistic Elucidation of Biological Actions

A thorough understanding of how this compound and its analogues exert their biological effects is fundamental for their therapeutic development. Advanced mechanistic studies are necessary to identify the specific molecular targets and signaling pathways that these compounds modulate.

Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding interactions between the compounds and their target proteins. bohrium.comresearchgate.net For instance, molecular docking studies of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives revealed complex interactions involving hydrophobic contacts, electrostatic forces, and hydrogen bonds, which helped to rationalize their observed anticancer activity. bohrium.comresearchgate.net Further experimental validation through biochemical and cellular assays is essential to confirm these computational predictions. Elucidating the precise mechanism of action will not only support the rationale for their therapeutic use but also guide the design of next-generation compounds with improved efficacy.

Combinatorial Approaches with Existing Therapeutic Modalities

Investigating the use of this compound derivatives in combination with existing therapeutic modalities represents a promising strategy to enhance treatment efficacy and overcome drug resistance. This approach is particularly relevant in cancer therapy, where combination regimens are often the standard of care.

The potential for synergistic or additive effects when these novel compounds are combined with established anticancer drugs should be systematically evaluated. For example, a new compound could be tested in combination with standard chemotherapeutic agents, targeted therapies, or immunotherapies. The rationale for such combinations would be based on their complementary mechanisms of action.

Preclinical Development Considerations and Opportunities

A key aspect of preclinical development is the evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) properties. These pharmacokinetic studies determine how the compound is processed by a living organism. Additionally, preliminary toxicology studies are conducted to identify any potential safety concerns. The development of orally bioavailable formulations is often a priority to ensure patient convenience. medchemexpress.comresearchgate.net For instance, the development of an orally available inhibitor of the human androgen receptor demonstrated the importance of optimizing for oral bioavailability during preclinical development. medchemexpress.comresearchgate.net Successful navigation of these preclinical hurdles is essential for a compound to advance to clinical trials.

Q & A

Q. What are the recommended synthetic routes for 5-nitro-1H-indazole-3-carboxamide, and how can intermediates be characterized?

A common approach involves Friedel-Crafts acylation followed by nitro-group introduction and indazole ring closure. For example, analogous compounds like 5-amino-3-(3,4-dichlorophenyl)-1H-indazole were synthesized via acid chloride formation, acylation, and hydrazine-mediated cyclization . Key intermediates should be characterized using and NMR, with HMBC and COSY experiments to confirm regiochemistry and functional groups .

Q. Which spectroscopic methods are critical for verifying the structure of this compound?

High-resolution NMR (e.g., , , HMBC) is essential for confirming the indazole core and nitro/carboxamide substituents. For example, HMBC correlations between the nitro group and adjacent carbons can resolve positional ambiguities . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Q. How can crystallography aid in resolving the molecular conformation of this compound?

Single-crystal X-ray diffraction using programs like SHELXL is the gold standard. SHELXL refines structures against high-resolution data, enabling precise determination of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving the carboxamide group) . Mercury software can visualize packing patterns and void spaces .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder or twinning) be resolved during structure refinement?

SHELXL offers tools for handling twinned data and disorder. For high-resolution datasets, twin matrix refinement (TWIN/BASF commands) can model twinning, while PART/ISOR restraints address atomic displacement parameter inconsistencies. Advanced validation metrics (e.g., R-factor, Flack parameter) should cross-check refinement quality .

Q. What strategies optimize the regioselective nitration of 1H-indazole-3-carboxamide derivatives?

Nitration conditions (e.g., HNO/HSO vs. acetyl nitrate) influence regioselectivity. Computational modeling (DFT) predicts electron density distribution to guide nitration at the 5-position. Experimental validation via - HMBC can confirm nitro-group placement .

Q. How do solvent and temperature affect the stability of this compound in solution?

Accelerated stability studies (e.g., HPLC monitoring under varying pH/temperature) identify degradation pathways. Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote nitro-group reduction under prolonged heating. Controlled experiments with antioxidants (e.g., BHT) can mitigate decomposition .

Q. What computational methods predict intermolecular interactions in co-crystals of this compound?

Molecular docking (AutoDock Vina) and Hirshfeld surface analysis (CrystalExplorer) model hydrogen-bonding and π-π stacking. Pair distribution function (PDF) analysis complements crystallography for amorphous or poorly diffracting samples .

Data Analysis and Validation

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

Cross-validate using complementary techniques:

Q. What statistical metrics ensure robust refinement in crystallographic studies?

Key metrics include:

- R/wR : ≤ 5% for high-resolution data.

- GOF (Goodness-of-Fit) : ~1.0 for well-parameterized models.

- CCDC validation : Check for missed symmetry (PLATON) or overfitting .

Synthetic Methodology

Q. How can reaction yields for this compound be improved during cyclization?

Optimize hydrazine concentration and reaction time. For example, stepwise addition of hydrazine hydrate in DMF at 80–100°C minimizes side reactions (e.g., over-reduction of nitro groups). Microwave-assisted synthesis may enhance efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.